An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid
An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid
(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, combined with the orthogonal reactivity of its carboxylic acid and Boc-protected amine functionalities, makes it a versatile synthon for creating complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.
Core Structure and Physicochemical Properties
(R)-1-Boc-piperazine-3-carboxylic acid, systematically named (3R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, possesses a piperazine ring with a carboxylic acid at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. The stereocenter at the C3 position is in the (R) configuration.
Note on Nomenclature: While the IUPAC name designates the carboxylic acid at the C2 position, it is commonly referred to in supplier catalogs and literature as (R)-1-Boc-piperazine-3-carboxylic acid. Researchers should be aware of this potential discrepancy and verify the structure by CAS number. The corresponding (S) enantiomer is also commercially available.[1]
The structure is as follows:
Quantitative Physicochemical Data
The key physicochemical properties of (R)-1-Boc-piperazine-3-carboxylic acid are summarized in the table below. These properties are crucial for understanding its solubility, reactivity, and behavior in various experimental conditions.
| Property | Value | Reference |
| Molecular Weight | 230.26 g/mol | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [2] |
| XLogP3 (Computed) | -2.2 | [2] |
| Appearance | White to off-white solid | General knowledge |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Experimental Protocols
The synthesis of chiral piperazine derivatives like (R)-1-Boc-piperazine-3-carboxylic acid often starts from readily available chiral precursors. One documented approach involves using D-asparagine as the starting material to establish the desired stereochemistry, followed by a series of transformations to construct the piperazine ring.
A representative synthetic pathway for the corresponding methyl ester is outlined in a patent, which can be adapted to yield the carboxylic acid.[3] The key steps involve protection, Hofmann degradation, esterification, Boc protection, ring closure, and final deprotection.
Caption: Synthetic workflow for (R)-1-Boc-piperazine-3-carboxylate.
Experimental Protocol: Boc Protection of Piperazine (General)
This protocol describes the fundamental step of introducing the Boc protecting group onto a piperazine nitrogen, a key transformation in the synthesis of the title compound and its derivatives.
Materials:
-
Piperazine derivative (e.g., (R)-piperazine-3-carboxylic acid methyl ester)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperazine starting material in a suitable solvent system (e.g., a mixture of water and an organic solvent).
-
Cool the mixture in an ice bath.
-
Add a base, such as sodium hydroxide, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the cooled, stirred mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 10-14 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. Extract the product into an organic solvent like DCM.
-
Wash the combined organic layers sequentially with 1M HCl, water, and brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify the product by crystallization or silica gel chromatography as needed.
Applications in Drug Discovery
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] (R)-1-Boc-piperazine-3-carboxylic acid serves as a valuable building block for introducing this moiety with precise stereochemical control. Its bifunctional nature allows for sequential or orthogonal derivatization.
Primary Applications:
-
Linker Technology: The molecule is frequently used as a linker in the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][8] The piperazine ring can enhance solubility and provide a rigid spacer, while the carboxylic acid and the deprotected amine serve as attachment points.
-
Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors and receptor modulators.[5] The chiral center is often critical for specific binding to biological targets.
Caption: Logical relationship of the linker in PROTAC synthesis.
Experimental Protocol: Amide Bond Formation (HATU Coupling)
This protocol details a standard procedure for coupling the carboxylic acid of (R)-1-Boc-piperazine-3-carboxylic acid with a primary amine, a fundamental reaction for its use as a linker.
Materials:
-
(R)-1-Boc-piperazine-3-carboxylic acid (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[7]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)[7]
-
Ethyl acetate and water for workup
-
Saturated aqueous NaHCO₃ and brine
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve (R)-1-Boc-piperazine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activates the carboxylic acid.[9]
-
Add the primary amine (1.1 eq) to the activated mixture.[7][9]
-
Continue to stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted starting materials and coupling reagents.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9]
Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are the expected characteristic signals for (R)-1-Boc-piperazine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
~12.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (-COOH). This signal is concentration-dependent and will disappear upon exchange with D₂O.[10]
-
~3.0-4.0 ppm (multiplets): Protons on the piperazine ring, often showing complex splitting patterns.
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) from the Boc protector.[11]
-
-
¹³C NMR:
-
~165-185 ppm: The carbonyl carbon of the carboxylic acid (-COOH).[10]
-
~155 ppm: The carbonyl carbon of the Boc group (-O-C=O).
-
~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).
-
~40-55 ppm: Carbons of the piperazine ring.
-
~28 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).
-
Infrared (IR) Spectroscopy
-
2500-3300 cm⁻¹ (very broad): The characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10]
-
~1710-1760 cm⁻¹ (strong): The C=O stretching vibration of the carboxylic acid carbonyl group.[10]
-
~1680-1700 cm⁻¹ (strong): The C=O stretching of the Boc group's urethane carbonyl.
-
~2975 cm⁻¹: C-H stretching from the alkyl groups.
General Protocol for Spectroscopic Data Acquisition
Instrumentation:
-
NMR: A 300-500 MHz NMR spectrometer.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer.
NMR Sample Preparation and Acquisition:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, a typical spectral width is 0-16 ppm with a relaxation delay of 1-5 seconds.[11]
IR Sample Preparation and Acquisition:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent cell.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
-
Perform a background subtraction to obtain the final spectrum.[11]
References
- 1. (S)-1-Boc-piperazine-3-carboxylic acid 97% | CAS: 848482-93-9 | AChemBlock [achemblock.com]
- 2. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]
- 4. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. benchchem.com [benchchem.com]
